6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFIXHAFCCWZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile typically involves the reaction of 4-fluorobenzyl bromide with 2-mercaptonicotinonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The fluorophenyl and sulfanyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding or other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nicotinonitrile derivatives are widely studied for their cytotoxic and kinase-inhibitory properties. Below is a detailed comparison of 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile with key analogs:
Structural Modifications and Electronic Effects
- 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-[2-(2-oxoindolin-3-ylidene)hydrazinyl]nicotinonitrile (20) : Substituents: Incorporates a dichlorophenyl group at position 6 and a hydrazinyl-linked indolinone moiety at position 2. Impact: The electron-withdrawing Cl atoms increase lipophilicity, while the hydrazinyl group introduces hydrogen-bonding capacity. Cytotoxicity: Exhibits potent activity against HeLa cells (IC₅₀ = 3.2 μM), attributed to DNA intercalation via the planar indolinone system .
- 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)-2-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)nicotinonitrile (18) : Substituents: Features a naphthyl group (position 6) and a trifluoromethylpyrazole-thiophene hybrid (position 2). Impact: The trifluoromethyl group enhances metabolic stability, while the thiophene moiety improves solubility. Cytotoxicity: Demonstrates IC₅₀ = 1.8 μM against MCF-7 breast cancer cells, likely due to kinase inhibition .
- 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylnicotinonitrile : Substituents: Replaces the 4-fluorophenylsulfanyl group with a 2-chlorobenzylsulfanyl chain. Physical Properties: Higher molecular weight (430.92 g/mol) and density (1.36 g/cm³) due to the Cl atom .
SAR Insights :
- Fluorine Substitution : The 4-fluorophenyl group enhances bioavailability and target binding via hydrophobic interactions.
- Sulfanyl Linkers : Improve solubility and enable disulfide bond formation in redox-sensitive environments.
- Bulkier Groups (e.g., naphthyl) : Increase cytotoxicity but may reduce cell permeability .
Key Research Findings and Limitations
- Cytotoxicity : Analogs with electron-deficient aromatic systems (e.g., dichlorophenyl, trifluoromethyl) show superior activity over simpler fluorophenyl derivatives .
- Synthetic Challenges: The target compound’s synthesis requires strict control of reaction conditions to avoid polysubstitution, a common issue in nicotinonitrile chemistry .
- Data Gaps: No direct cytotoxicity or mechanistic data are available for this compound in the provided evidence, highlighting a need for further study.
Biological Activity
Chemical Structure and Properties
- Chemical Formula : C18H11F2N2S
- Molecular Weight : 336.35 g/mol
- IUPAC Name : 6-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile
The structure features two fluorophenyl groups and a sulfanyl moiety attached to a nicotinonitrile backbone, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that related nicotinonitriles can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (related structure) | 15.625 | Bactericidal against Staphylococcus |
| Compound B (related structure) | 62.5 | Bacteriostatic against Enterococcus |
The proposed mechanism for the antimicrobial activity of nicotinonitriles includes:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function, leading to reduced protein synthesis.
- Disruption of Cell Membrane Integrity : The presence of sulfur in the structure may enhance membrane permeability, leading to cell lysis.
Cytotoxicity Studies
While antimicrobial efficacy is crucial, cytotoxicity against human cells must also be assessed. Preliminary studies suggest that related compounds exhibit varying levels of cytotoxicity, warranting further investigation into the safety profile of this compound.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| Human Liver Cells | TBD | Compound C |
| Human Lung Cells | TBD | Compound D |
Recent Studies
- Study on Antibacterial Properties :
- Biofilm Inhibition :
- Structure-Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
